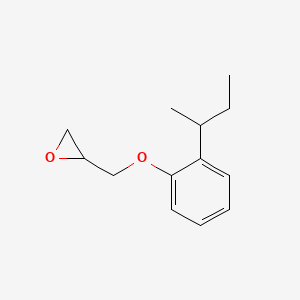

o-sec-Butylphenyl glycidylether

Description

Contextual Significance of Substituted Phenyl Glycidyl (B131873) Ethers in Chemical Sciences

Substituted phenyl glycidyl ethers represent a vital subclass of glycidyl ethers, distinguished by the presence of a substituted aromatic ring. This structural feature imparts a combination of rigidity from the phenyl group and high reactivity from the epoxide ring, making them valuable building blocks in materials science and chemical synthesis.

One of the primary roles of substituted phenyl glycidyl ethers is as reactive diluents in epoxy resin formulations. nih.govwikipedia.org Epoxy resins, known for their exceptional adhesive strength, chemical resistance, and mechanical properties, often possess high viscosity in their uncured state. The incorporation of lower-viscosity reactive diluents like substituted phenyl glycidyl ethers is crucial for improving handling characteristics, enabling their use in a broader range of applications such as coatings, adhesives, and composites. nih.govwikipedia.org The substituent on the phenyl ring can be tailored to modify specific properties of the final cured polymer, such as flexibility, thermal stability, and hydrophobicity. nih.gov

Beyond their role in polymer chemistry, the epoxide group of substituted phenyl glycidyl ethers serves as a versatile functional handle in organic synthesis. The three-membered ring is susceptible to ring-opening reactions with a variety of nucleophiles, including amines, alcohols, and thiols. semanticscholar.org This reactivity allows for the introduction of the substituted phenoxymethyl (B101242) group into a wide range of molecular architectures, making them useful intermediates in the synthesis of more complex molecules.

Academic Relevance of o-sec-Butylphenyl Glycidylether within Epoxide Chemistry

While the broader class of substituted phenyl glycidyl ethers is well-established, the academic focus on specific isomers, such as o-sec-Butylphenyl glycidyl ether, is less pronounced. Its relevance within epoxide chemistry stems from the unique structural features imparted by the ortho-sec-butyl substituent.

Synthesis: The most probable synthetic route to o-sec-Butylphenyl glycidyl ether involves a two-step process. The first step is the alkylation of phenol (B47542) with a butene isomer to produce 2-sec-butylphenol (B1202637). This is followed by the reaction of 2-sec-butylphenol with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide, to form the glycidyl ether. lookchem.com A variation of this synthesis involves the use of a catalyst, such as piperidine, in the reaction with epichlorohydrin, followed by dehydrochlorination with sodium hydroxide. lookchem.com

The placement of the bulky sec-butyl group at the ortho position is of particular academic interest due to the concept of steric hindrance . This steric bulk can influence the reactivity of both the adjacent phenolic hydroxyl group during synthesis and the epoxide ring in subsequent reactions. researchgate.net For instance, the rate of the glycidylation reaction may be slower compared to its para- or meta-substituted counterparts. Furthermore, the steric environment around the ether linkage could affect the conformational freedom of the molecule and, consequently, its physical properties and its behavior in polymerization processes.

Below is a table summarizing the key identifiers for o-sec-Butylphenyl glycidyl ether:

| Property | Value |

| Chemical Name | o-sec-Butylphenyl glycidyl ether |

| CAS Number | 36362-19-3 lookchem.com |

| Molecular Formula | C₁₃H₁₈O₂ lookchem.com |

| Molecular Weight | 206.28 g/mol lookchem.com |

Current Research Trajectories and Knowledge Gaps Pertaining to the Compound

Current research on substituted phenyl glycidyl ethers is largely focused on their application in high-performance polymers and advanced materials. Studies often investigate how different substituents on the phenyl ring influence the mechanical and thermal properties of cured epoxy resins.

Future research trajectories for o-sec-Butylphenyl glycidyl ether would logically involve:

Detailed Synthesis and Characterization: A thorough investigation and optimization of its synthesis, followed by comprehensive spectroscopic and physical characterization.

Polymerization Studies: An examination of its copolymerization with various epoxy resins and curing agents to determine its effect on the final properties of the thermoset materials. This would include measuring its efficiency as a viscosity-reducing agent and its influence on the thermal and mechanical characteristics of the cured polymer.

Comparative Analysis: A comparative study of o-sec-Butylphenyl glycidyl ether with its isomers (meta- and para-sec-butylphenyl glycidyl ether) and other commercially available reactive diluents to elucidate the structure-property relationships governed by the position and nature of the alkyl substituent.

Exploration of Novel Applications: Investigating its potential as an intermediate in the synthesis of fine chemicals or biologically active molecules, where the ortho-sec-butylphenyl moiety could impart specific properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

127659-05-6 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-[(2-butan-2-ylphenoxy)methyl]oxirane |

InChI |

InChI=1S/C13H18O2/c1-3-10(2)12-6-4-5-7-13(12)15-9-11-8-14-11/h4-7,10-11H,3,8-9H2,1-2H3 |

InChI Key |

WAPRZVXVTPSWEB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=CC=C1OCC2CO2 |

Origin of Product |

United States |

Synthetic Methodologies for O Sec Butylphenyl Glycidylether

Established Synthetic Pathways for Glycidyl (B131873) Ethers

The creation of glycidyl ethers, including the target compound o-sec-butylphenyl glycidyl ether, typically originates from a phenol (B47542) and epichlorohydrin (B41342). The specific pathways have been refined to improve efficiency, yield, and product purity.

Epichlorohydrin-Phenol Condensation Routes

The most common method for preparing glycidyl ethers of phenols is the condensation reaction between a phenol and epichlorohydrin in the presence of a basic catalyst, such as an alkali metal hydroxide. google.com This reaction, in principle, involves the deprotonation of the phenol by the base to form a phenoxide ion, which then acts as a nucleophile, attacking the terminal carbon of the epichlorohydrin molecule. This is followed by an intramolecular cyclization to form the glycidyl ether and an inorganic salt as a byproduct. google.comusda.gov

The stoichiometry of this reaction requires one equivalent of epichlorohydrin and one equivalent of base for each phenolic hydroxyl group. google.com However, using a stoichiometric ratio often leads to the formation of undesirable byproducts. google.com To favor the formation of the desired monomeric glycidyl ether and minimize polymerization, a significant excess of epichlorohydrin is typically used. kpi.ua The reaction between epichlorohydrin and phenols like bisphenol A is a well-established industrial process for producing epoxy resins. researchgate.net

The general scheme for this condensation is as follows:

Step 1 (Coupling): The phenol reacts with epichlorohydrin to form a chlorohydrin ether intermediate. google.comkpi.ua

Step 2 (Dehydrochlorination): The intermediate is treated with a base (epoxidation) to eliminate a molecule of hydrogen chloride, forming the epoxide ring of the glycidyl ether. google.com

This two-step process can be carried out in a batch, semi-continuous, or continuous manner. google.com

Phase Transfer Catalysis in Glycidyl Ether Synthesis

To improve the reaction rate and efficiency, especially when dealing with reactants in different phases (e.g., a solid or aqueous base and an organic phenol/epichlorohydrin phase), phase transfer catalysis (PTC) is widely employed. chalmers.se Phase-transfer catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the phenoxide anion from the solid/aqueous phase to the organic phase where the reaction with epichlorohydrin occurs. chalmers.segoogle.comgoogle.com

The use of PTC offers several advantages:

It allows for solvent-free or solvent-minimized reaction conditions, which is environmentally beneficial. chalmers.segoogle.com

It can lead to higher yields and selectivity by promoting the desired reaction pathway and suppressing side reactions.

It enables the use of solid bases like potassium or sodium hydroxide, which can be easily filtered off from the reaction mixture, simplifying product purification. chalmers.se

For instance, catalysts like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride have been shown to be effective in the synthesis of glycidyl ethers. google.comgoogle.com In a solvent-free approach for synthesizing glycidyl ethers from fatty alcohols, a phase transfer catalyst was essential for the reaction to proceed efficiently in the presence of a solid alkali metal hydroxide. chalmers.segoogle.com

Acid-Catalyzed Ring-Opening and Ring-Closure Strategies

An alternative to the direct base-catalyzed condensation is a two-step approach involving an initial acid-catalyzed reaction. google.comgoogle.com In this method, the synthesis is broken down into two distinct stages:

Ring-Opening Reaction: The phenol (or an alcohol) reacts with epichlorohydrin under the influence of an acid catalyst. The acid activates the epoxide ring of epichlorohydrin, facilitating a nucleophilic attack by the phenolic hydroxyl group. This reaction opens the epoxide ring to form a chlorohydrin ether intermediate. google.comgoogle.com A variety of acid catalysts can be used, including Lewis acids like boron trifluoride etherate (BF₃O(C₂H₅)₂) and solid acid catalysts such as perchlorates or activated carbon-supported boron trifluoride. google.comgoogle.comresearchgate.net The use of solid catalysts is advantageous as they are less corrosive to equipment and can be more easily separated from the reaction mixture for reuse. google.com

Ring-Closure Reaction: The resulting chlorohydrin ether intermediate is then treated with a stoichiometric amount of a strong base, such as sodium hydroxide, to induce dehydrochlorination. This step eliminates HCl and forms the final glycidyl ether product. google.comgoogle.com The ring-closure reaction is typically performed at a lower temperature than the initial ring-opening step. google.com

This strategy allows for greater control over the reaction, potentially reducing the formation of high-molecular-weight polymers and other byproducts often seen in one-pot base-catalyzed syntheses. google.com

Optimized Reaction Conditions and Parameters for o-sec-Butylphenyl Glycidyl ether Synthesis

While specific optimized data for o-sec-butylphenyl glycidyl ether is not extensively documented in publicly available literature, the optimization principles can be inferred from studies on analogous compounds like butyl glycidyl ether and phenyl glycidyl ether.

Solvent Effects and Reaction Medium Selection

The choice of solvent or reaction medium is critical in glycidyl ether synthesis. Traditionally, the reaction is carried out in the presence of excess epichlorohydrin, which also serves as a solvent. However, recent trends favor solvent-free conditions for environmental and economic reasons. chalmers.segoogle.com

In solvent-free systems, the reaction is typically conducted using the liquid fatty alcohol or phenol as the reaction medium, in the presence of a solid base and a phase-transfer catalyst. chalmers.se This approach avoids the use of water or organic solvents, simplifying the workup process to a simple filtration to remove the solid base and by-product salts. chalmers.segoogle.com When solvents are used, they are typically inert to the reaction conditions. For example, in the polymerization of glycidyl ethers, methylene (B1212753) chloride has been used as a solvent. google.com

Catalyst Systems and Their Influence on Yield and Selectivity

The catalyst system is arguably the most influential factor in the synthesis of glycidyl ethers, directly impacting reaction rate, yield, and the prevalence of side reactions.

For Acid-Catalyzed Routes: In the two-step synthesis of butyl glycidyl ether, various acid catalysts have been investigated. While strong acids like sulfuric acid and Lewis acids like tin chloride or aluminum chloride are effective, they can be highly corrosive. google.comgoogle.com Solid acid catalysts are a promising alternative. For example, a patent for butyl glycidyl ether synthesis describes using perchlorate (B79767) solid acid catalysts (e.g., zinc perchlorate, magnesium perchlorate) at a concentration of 0.1–0.3% of the reactant mass. google.com Another approach utilizes activated carbon with immobilized boron trifluoride, which demonstrates high selectivity and can be recycled. google.com

For Base-Catalyzed and PTC Routes: In syntheses utilizing phase transfer catalysis, the choice and concentration of the catalyst are key. In the synthesis of phenyl glycidyl ether, catalysts such as tetrabutylammonium bromide and benzyltrimethylammonium (B79724) bromide have been used effectively at concentrations around 0.5 wt%. google.com For the synthesis of butyl glycidyl ether, benzyltriethylammonium chloride was used as a phase-transfer catalyst in the ring-closure step to improve the reaction and yield a product with a higher epoxy value. google.com

The following tables summarize catalyst systems and reaction conditions reported for the synthesis of analogous glycidyl ethers, which can serve as a guide for the synthesis of o-sec-butylphenyl glycidyl ether.

Table 1: Catalyst Systems in Acid-Catalyzed Glycidyl Ether Synthesis

| Glycidyl Ether | Reactants | Catalyst | Catalyst Conc. | Temp. (°C) | Notes | Reference |

|---|---|---|---|---|---|---|

| Butyl Glycidyl Ether | n-Butanol, Epichlorohydrin | Zinc Perchlorate | 1g (for 148g butanol) | 80-100 (Ring-Opening) | Followed by ring-closure with NaOH. PTC added in 2nd step. | google.com |

| Butyl Glycidyl Ether | n-Butanol, Epichlorohydrin | Activated Carbon-Immobilized Boron Trifluoride | 5-20% BF₃ loading | 50-60 (Ring-Opening) | Solid catalyst offers low corrosion and easy separation. | google.com |

Table 2: Catalyst Systems in Phase Transfer-Catalyzed Glycidyl Ether Synthesis

| Glycidyl Ether | Reactants | Catalyst | Catalyst Conc. | Temp. (°C) | Base | Reference |

|---|---|---|---|---|---|---|

| Phenyl Glycidyl Ether | Phenol, Epichlorohydrin | Tetrabutylammonium Bromide | 0.5 wt% | 30-100 | - | google.com |

| Butyl Glycidyl Ether | n-Butanol, Epichlorohydrin | Benzyltriethylammonium Chloride | 0.2g (for 148g butanol) | 35-45 (Ring-Closure) | NaOH | google.com |

Temperature and Pressure Optimization for Industrial Scalability

The synthesis of o-sec-Butylphenyl glycidyl ether is typically a two-step process. The first step involves the coupling of o-sec-butylphenol with an epihalohydrin, most commonly epichlorohydrin, to form a halohydrin intermediate. The second step is the dehydrohalogenation of this intermediate, usually with a strong base, to yield the final glycidyl ether. Both of these stages are highly dependent on temperature and pressure control.

For the initial coupling reaction, a moderate temperature is generally favored to ensure a controlled reaction rate and to prevent the premature decomposition of the reactants or the intermediate. Excessively high temperatures during this phase can lead to the formation of undesirable byproducts. For the synthesis of glycidyl ethers from polyhydric phenols, it is recommended that the temperature of this coupling reaction not exceed 45°C googleapis.com.

The subsequent dehydrohalogenation step to form the epoxide ring is an exothermic reaction that requires careful temperature management. While higher temperatures can accelerate the reaction, they can also promote side reactions, such as the hydrolysis of the epoxide ring or polymerization of the product. For the general manufacture of glycidyl ethers, a reaction temperature in the range of 50°C to 110°C is common, with a more optimal range often cited as 75°C to 95°C google.com. In the synthesis of the related compound, phenyl glycidyl ether, in a microreactor setup, a temperature range of 30°C to 100°C has been reported google.com.

Pressure control is also a crucial aspect of the industrial process, particularly during the purification stages. After the reaction is complete, vacuum distillation is typically employed to remove unreacted epichlorohydrin and any volatile byproducts. This allows for the purification of the o-sec-Butylphenyl glycidyl ether at lower temperatures, which is vital to prevent thermal degradation of the product. The synthesis of the precursor, o-sec-butylphenol, involves distillation under reduced pressure, highlighting the importance of vacuum systems in the production of related compounds google.com. The final purification of other glycidyl ethers can involve heating up to 150°C under a full vacuum to remove all volatile impurities google.com.

While specific data for the optimization of o-sec-Butylphenyl glycidyl ether synthesis is proprietary and not extensively published, the following table provides a representative summary of the likely operational parameters for industrial-scale production, based on data from related glycidyl ether syntheses.

| Parameter | Stage | Typical Range | Rationale |

|---|---|---|---|

| Temperature | Coupling Reaction (o-sec-butylphenol + Epichlorohydrin) | 40°C - 60°C | Controlled reaction rate, prevention of intermediate decomposition. |

| Temperature | Dehydrohalogenation (Ring Closure) | 70°C - 100°C | Balances reaction speed with minimizing side reactions like hydrolysis and polymerization. |

| Pressure | Reaction | Atmospheric | The reaction is typically carried out at atmospheric pressure. |

| Pressure | Purification (Vacuum Distillation) | Reduced Pressure (Vacuum) | Allows for the removal of volatile impurities at lower temperatures, preventing thermal degradation of the final product. |

Fundamental Reaction Mechanisms of the Epoxide Moiety in O Sec Butylphenyl Glycidylether

Epoxide Ring-Opening Mechanism Investigations

The opening of the epoxide ring in glycidyl (B131873) ethers is a cornerstone of their chemistry, particularly in curing processes for epoxy resins. The reaction pathway is highly dependent on the catalytic conditions, which in turn determine the structure and properties of the final product.

The reaction of a nucleophile with the epoxide ring of o-sec-butylphenyl glycidyl ether can theoretically occur at two distinct carbon atoms: the terminal, unsubstituted carbon (C1) or the substituted central carbon (C2) of the glycidyl group. The preferred site of attack, or regioselectivity, is governed by the reaction conditions, specifically whether it is base-catalyzed or acid-catalyzed. researchgate.net

Under basic or neutral conditions, the reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophile, for instance, an amine or an alkoxide, will preferentially attack the sterically less hindered terminal carbon atom (C1). This attack results in the formation of a secondary alcohol as the exclusive product. researchgate.net The steric bulk of the o-sec-butylphenyl group further disfavors attack at the C2 position.

In contrast, under acidic conditions, the epoxide oxygen is first protonated by the acid catalyst. This activation makes the epoxide a better leaving group and imparts a partial positive charge on the carbon atoms. The reaction then proceeds with a character that is intermediate between SN1 and SN2. While the nucleophile will still attack from the side opposite the C-O bond (anti-attack), the electronic effects become more significant. The C2 carbon, being closer to the electron-withdrawing phenyl ether group, can better stabilize a partial positive charge. Consequently, while the primary product still arises from attack at the less hindered C1 position (yielding a secondary alcohol), a minor product resulting from attack at the C2 position (yielding a primary alcohol) is also formed. researchgate.net

A model reaction using phenyl glycidyl ether (PGE) and a phenol (B47542) illustrates this principle clearly. A base-catalyzed pathway yields the secondary alcohol exclusively, whereas an acid-catalyzed reaction produces the primary alcohol as the major product and the secondary alcohol as a minor one. researchgate.net

| Catalytic Condition | Mechanism Type | Predominant Site of Nucleophilic Attack | Primary Product | Minor Product |

| Base-Catalyzed | SN2 | Terminal Carbon (C1) - Less Steric Hindrance | Secondary Alcohol | None |

| Acid-Catalyzed | SN1/SN2-like | Terminal Carbon (C1) & Central Carbon (C2) | Primary Alcohol | Secondary Alcohol |

This table summarizes the regioselectivity of nucleophilic attack on a glycidyl ether based on catalytic conditions. researchgate.net

For the epoxide ring to open, it must be activated. In many reactions, particularly with weak nucleophiles, this activation is achieved through electrophilic assistance. The most common form of electrophilic activation is the protonation of the epoxide oxygen by a protic substance (like an alcohol or a Brønsted acid) or coordination with a Lewis acid. semanticscholar.orgnih.gov

Lewis acids such as aluminum triflate (Al(OTf)₃) or bismuth triflate (Bi(OTf)₃) are effective catalysts for the ring-opening of epoxides by alcohols, leading to the formation of monoalkyl glyceryl ethers. nih.gov This catalytic action involves the Lewis acid accepting an electron pair from the epoxide oxygen, which polarizes the C-O bonds and makes the ring carbons more electrophilic and thus more susceptible to nucleophilic attack.

Similarly, hydroxyl groups, whether from a solvent or generated during the reaction itself (e.g., in the reaction with amines), can act as catalysts. semanticscholar.org They can form a hydrogen bond with the epoxide oxygen, which increases the ring strain and enhances the electrophilicity of the ring carbons. This acceleration is a key feature in the auto-catalytic curing of epoxy resins with amines. semanticscholar.org

Mechanistic Pathways of Glycidyl Ether Formation

The synthesis of o-sec-butylphenyl glycidyl ether, like other glycidyl ethers, is typically achieved by the reaction of the corresponding phenol (o-sec-butylphenol) with an epihalohydrin, most commonly epichlorohydrin (B41342). google.comgoogle.com This process generally occurs in two main steps.

The standard synthesis involves a two-step, one-pot process. d-nb.info

Coupling Reaction: The first step is the base-assisted nucleophilic ring-opening of epichlorohydrin by the o-sec-butylphenoxide ion. A base, such as sodium hydroxide, deprotonates the phenol to form the more nucleophilic phenoxide. This phenoxide then attacks the terminal carbon of the epichlorohydrin molecule, opening the epoxide ring to form a halohydrin ether intermediate (specifically, a chlorohydrin ether). google.comd-nb.info This reaction is often referred to as the coupling reaction. google.com Catalysts, such as phase-transfer catalysts, can be employed to facilitate the reaction between the aqueous base phase and the organic reactant phase. d-nb.info

Dehydrohalogenation (Ring-Closure): The second step is an intramolecular dehydrohalogenation. The alkoxide ion, formed by the deprotonation of the hydroxyl group of the halohydrin intermediate by a strong base, acts as an internal nucleophile. It attacks the carbon atom bearing the halogen, displacing the halide ion in an intramolecular SN2 reaction. d-nb.info This results in the closure of a new epoxide ring, yielding the final o-sec-butylphenyl glycidyl ether and an inorganic salt (e.g., NaCl). google.comd-nb.info This ring-closing step is essentially an intramolecular Williamson ether synthesis. The removal of a hydrogen and a halogen atom is a dehydrohalogenation reaction. youtube.com

| Step | Reactants | Key Transformation | Product |

| 1. Coupling | o-sec-Butylphenol, Epichlorohydrin, Base | Nucleophilic ring-opening of epoxide | Halohydrin ether intermediate |

| 2. Dehydrohalogenation | Halohydrin ether intermediate, Base | Intramolecular SN2 displacement of halide | o-sec-Butylphenyl glycidyl ether |

This table outlines the two-step synthesis of o-sec-butylphenyl glycidyl ether. google.comd-nb.info

Pursuant to your request for a detailed scientific article on the chemical compound o-sec-Butylphenyl glycidyl ether, a comprehensive search of available scientific literature has been conducted.

The search has revealed a significant lack of specific research data pertaining to the polymerization and material science applications of o-sec-Butylphenyl glycidyl ether . While information exists for other related glycidyl ether compounds, there is no direct scientific literature available that details the homopolymerization or copolymerization of o-sec-Butylphenyl glycidyl ether itself.

Generating an article with the requested level of scientific accuracy and detail, including data tables and in-depth research findings, is not possible without specific studies on this compound. To maintain the integrity of the scientific information and adhere to the strict requirement of focusing solely on o-sec-Butylphenyl glycidyl ether, the article cannot be produced at this time.

It is recommended to consult specialized chemical research databases or academic journals for any potential new studies that may be published on this specific compound.

Polymerization Science and Material Science Applications of O Sec Butylphenyl Glycidylether

Copolymerization with Related Monomers

Graft Polymerization and Surface Modification Strategies

The presence of a reactive epoxide ring allows o-sec-butylphenyl glycidyl (B131873) ether to be a versatile monomer for graft polymerization, enabling the chemical modification of various polymer surfaces. This process is crucial for enhancing properties such as adhesion, wettability, and biocompatibility. Strategies for surface modification often involve "grafting-from" or "grafting-to" techniques, where polymer chains are grown from a surface or pre-formed chains are attached to it, respectively.

In the context of glycidyl ether compounds, surface-initiated polymerization is a prominent strategy. For instance, surfaces of high-performance thermoplastics like Poly(etheretherketone) (PEEK) can be modified to improve adhesion. researchgate.net While direct studies on o-sec-butylphenyl glycidyl ether are limited, the principles applied to similar molecules like glycidyl methacrylate (B99206) (GMA) are relevant. The process typically involves activating the substrate surface to create initiating sites. For PEEK, this can be achieved via photoreactions. researchgate.net Subsequently, the glycidyl ether monomer can be polymerized from these sites, forming a grafted layer. The epoxide groups on these grafted chains serve as reactive handles for further functionalization. researchgate.net

The modification of polymer surfaces can be tailored for specific applications by controlling the density and length of the grafted chains. researchgate.net For example, grafting poly(glycidyl ether)s onto a surface can alter its interaction with biological entities, a principle used in creating biocompatible or cell-repellent surfaces. frontiersin.org The bulky o-sec-butylphenyl group would influence the hydrophobicity and steric profile of the modified surface, potentially creating unique interfacial properties.

Role of o-sec-Butylphenyl Glycidylether as a Reactive Diluent in Epoxy Systems

O-sec-butylphenyl glycidyl ether serves as a monofunctional reactive diluent in epoxy resin formulations. nagase.comgoogle.com High-viscosity liquid epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA), often present processing challenges. google.com Reactive diluents are incorporated to lower this viscosity, improving handling, wetting of substrates and fillers, and allowing for higher filler loading. yuvrajchemicals.com Unlike non-reactive diluents or plasticizers, o-sec-butylphenyl glycidyl ether contains an epoxide group that participates in the curing reaction. nagase.com This integration into the final polymer network helps to mitigate a significant drop in the mechanical and thermal properties of the cured product, a common issue with non-reactive diluents. nagase.comgoogle.com

As an aromatic glycidyl ether, it offers low volatility compared to some aliphatic counterparts, which is advantageous during thermal curing processes. google.com Its compatibility with common epoxy resins like DGEBA is generally good, ensuring a homogeneous system. google.com

The incorporation of a reactive diluent also influences the curing behavior of the epoxy system. nih.gov The addition of a monofunctional diluent can affect the stoichiometry of the resin-hardener system and may alter the gel time and the exothermic profile of the curing reaction. yuvrajchemicals.com While it can sometimes increase the pot life, higher temperatures generally lead to higher reaction rates. yuvrajchemicals.comnih.gov The specific impact depends on the type and concentration of the curing agent and the diluent itself.

Table 1: Illustrative Effect of a Monofunctional Reactive Diluent on Epoxy Resin Viscosity

| Property | Base Epoxy Resin (E0) | Epoxy with 20% Reactive Diluent |

| Viscosity (mPa·s) | 8592 | 1900 |

| This table is based on data for a reactive diluent containing methyl methacrylate (MMA) and is illustrative of the potential viscosity reduction achievable. researchgate.net |

This reduction in crosslinking density has several consequences for the material's properties:

Increased Flexibility: A lower crosslink density typically results in a less rigid network, which can lead to increased flexibility and improved impact strength. abg-am.com

Reduced Glass Transition Temperature (Tg): The glass transition temperature, a key indicator of thermal performance, generally decreases with lower crosslinking density. researchgate.netnih.gov This is because the polymer chains have greater mobility.

Altered Mechanical Strength: While flexibility may increase, properties like tensile strength and modulus may decrease at higher diluent concentrations due to the less tightly bound network. abg-am.comresearchgate.net

The formation of the three-dimensional network is a complex process where the diluent molecules are integrated into the structure. nih.gov The final network can be visualized as being more open or having a larger mesh size compared to an undiluted system. This altered network structure is directly responsible for the changes observed in the macroscopic properties of the material. semanticscholar.orgexpresspolymlett.com

Table 2: General Impact of Monofunctional Reactive Diluents on Epoxy Network Properties

| Property | Impact of Diluent Addition | Rationale |

| Crosslinking Density | Decreases | Monofunctional nature terminates chain growth. abg-am.com |

| Glass Transition Temp. (Tg) | Decreases | Increased molecular mobility in the less constrained network. nih.gov |

| Flexibility / Impact Strength | Increases | A less rigid network can absorb more energy before fracturing. abg-am.com |

| Tensile Modulus | Decreases | Reduced stiffness due to lower crosslink density. researchgate.net |

| Free Volume | Increases | Looser network packing. researchgate.net |

Advanced Material Architectures and Performance Evaluation

Polymers based on glycidyl ethers have been shown to exhibit thermoresponsive behavior in aqueous solutions, most notably a lower critical solution temperature (LCST). nih.gov This means the polymer is soluble at lower temperatures but undergoes a phase transition and becomes insoluble as the temperature is raised above a certain point (the cloud point). This behavior is driven by a shift in the balance of hydrophilic and hydrophobic interactions with water.

The specific structure of the glycidyl ether monomer is critical in determining the LCST. nih.govnih.gov Homopolymers of methyl and ethyl glycidyl ether are water-soluble, while those from more hydrophobic monomers like n-propyl glycidyl ether are not. nih.gov By copolymerizing different glycidyl ethers, the LCST can be finely tuned.

The inclusion of a bulky, hydrophobic o-sec-butylphenyl group would render a homopolymer of o-sec-butylphenyl glycidyl ether insoluble in water. However, its use as a comonomer in statistical or block copolymers with hydrophilic glycidyl ethers (like methyl glycidyl ether) or poly(ethylene glycol) (PEG) could be a powerful strategy to precisely control the LCST. nih.gov The large hydrophobic side group would significantly influence the temperature at which the phase transition occurs. Such "smart" polymers are of great interest for applications like thermoresponsive coatings for cell sheet engineering and hydrogel formulations. nih.govrsc.orgresearchgate.net

In the formulation of high-performance composites and adhesives, the properties of the polymeric matrix are paramount. The use of o-sec-butylphenyl glycidyl ether as a reactive diluent can be tailored to enhance specific performance characteristics. While monofunctional diluents generally reduce the Tg and stiffness, the incorporation of the rigid aromatic phenyl ring can be beneficial. researchgate.net

The aromatic structure contributes to the thermal stability of the cured network. researchgate.net Compared to aliphatic diluents, the phenyl group can enhance properties like char yield at high temperatures and improve resistance to certain chemical environments. The bulky sec-butyl group can also influence the final network structure, potentially increasing free volume, which could affect properties like moisture absorption and the material's dielectric constant. google.comresearchgate.net

For high-performance applications, a careful balance must be struck. The concentration of o-sec-butylphenyl glycidyl ether must be optimized to achieve the desired reduction in viscosity for processing without excessively compromising the thermal and mechanical properties required for the end application, such as in structural adhesives or matrices for fiber-reinforced plastics. researchgate.netresearchgate.net The goal is to create a robust, durable network structure that can withstand demanding operational conditions. expresspolymlett.com

Self-Healing Coatings and Composites Research

The development of self-healing materials, which can autonomously repair damage, represents a significant advancement in materials science, aiming to extend the service life and enhance the reliability of coatings and composites. Research in this area often focuses on epoxy-based systems due to their excellent adhesion, mechanical strength, and chemical resistance. A key challenge in the formulation of extrinsic self-healing systems, such as those utilizing microcapsules or vascular networks, is ensuring the low viscosity of the healing agent to facilitate its flow into and filling of cracks. This has led to the investigation of various reactive diluents, a category to which o-sec-butylphenyl glycidyl ether belongs.

While direct and detailed research focusing exclusively on o-sec-butylphenyl glycidyl ether in self-healing applications is not extensively documented in publicly available literature, its role can be inferred from the well-established use of similar glycidyl ethers in self-healing epoxy formulations. Glycidyl ethers are frequently employed to reduce the viscosity of epoxy resins, which is a critical factor for effective crack healing. sacheminc.comyuvrajchemicals.com For instance, reactive diluents like butyl glycidyl ether and C12-14 alkyl glycidyl ether have been successfully used in epoxy-polythiol self-healing systems to ensure the healing agent has sufficient fluidity to fill cracks. nih.govresearcher.life

The principle of these self-healing systems involves the encapsulation of a healing agent (an epoxy resin, often modified with a reactive diluent) and a separate catalyst or hardener within the material matrix. researchgate.netzenodo.org When a crack propagates through the material, it ruptures the microcapsules, releasing the healing agent which then mixes with the catalyst to polymerize and heal the damage. researchgate.net The efficiency of this process is highly dependent on the viscosity of the released epoxy formulation.

The inclusion of a reactive diluent like o-sec-butylphenyl glycidyl ether would lower the viscosity of the encapsulated epoxy resin, thereby enhancing its ability to flow into and fill the void created by the crack. As a reactive diluent, it possesses an epoxy group that allows it to copolymerize with the epoxy resin during the healing process, becoming an integral part of the healed polymer network. nagase.com This prevents the reduction in mechanical properties that might occur with the use of non-reactive diluents.

Research on similar compounds, such as p-tert-butylphenyl glycidyl ether, highlights their utility as reactive diluents for reducing viscosity in epoxy formulations. nagase.com Studies on other glycidyl ethers in self-healing systems have shown that the addition of a diluent can significantly impact the curing kinetics and the mechanical properties of the healed material. researchgate.net For example, the addition of a diluent can lower the curing activation energy, although it may also slightly affect the final mechanical strength of the healed region. researchgate.net

The potential contribution of o-sec-butylphenyl glycidyl ether to self-healing coatings and composites is therefore primarily as a viscosity-reducing agent for the healing agent, a critical function for the successful operation of extrinsic self-healing mechanisms.

Research Findings on the Effect of Reactive Diluents in Epoxy Systems

To illustrate the typical effects of reactive diluents on epoxy resins, the following table summarizes general findings from research on similar glycidyl ethers.

| Property | Effect of Adding Reactive Diluent | Rationale |

| Viscosity | Significant Decrease | The smaller molecules of the reactive diluent increase the free volume in the resin system, reducing intermolecular forces and facilitating flow. yuvrajchemicals.com |

| Pot Life | Increase | The reduction in viscosity and the potential for steric hindrance from the diluent's molecular structure can slow down the reaction rate with the curing agent. yuvrajchemicals.com |

| Mechanical Strength (Tensile/Flexural) | Slight Decrease | The incorporation of monofunctional reactive diluents can lead to a lower crosslink density in the cured polymer network. yuvrajchemicals.com However, some studies show that an optimal amount can improve mechanical performance. researchgate.net |

| Filler Loading Capacity | Increase | The lower viscosity of the resin system allows for the incorporation of a higher volume of fillers or reinforcing agents without compromising processability. yuvrajchemicals.com |

| Wetting Properties | Improvement | Reduced surface tension and viscosity enhance the ability of the resin to wet and adhere to substrates and reinforcing fibers. yuvrajchemicals.com |

Chemical Modification and Derivatization Research of O Sec Butylphenyl Glycidylether

Post-Polymerization Functionalization Strategies

Post-polymerization modification is a powerful technique that allows for the synthesis of a diverse family of functional polymers from a single parent polymer scaffold. kit.edu For polymers derived from o-sec-butylphenyl glycidyl (B131873) ether, the pendant epoxide rings serve as highly reactive sites for a variety of chemical transformations.

Thiol-Ene Click Chemistry for Side-Chain Modification

Thiol-ene "click" chemistry has emerged as a highly efficient and versatile method for the functionalization of polymers. researchgate.net This reaction, which involves the addition of a thiol to an alkene (the "ene"), is known for its high yields, tolerance to various functional groups, and mild reaction conditions. researchgate.net For poly(glycidyl ether)s, the epoxide ring can first be opened to introduce an alkene functionality, which then becomes available for subsequent thiol-ene reactions.

The process typically involves a two-step sequence. First, the pendant glycidyl ether group is reacted with a molecule containing both a nucleophile (to open the epoxide) and an alkene. A common example is the reaction with allylamine, which opens the epoxide to generate a secondary hydroxyl group and introduces a terminal allyl group. This allylated polymer then serves as the substrate for the thiol-ene click reaction.

In the second step, various thiol-containing molecules can be "clicked" onto the polymer backbone in the presence of a radical initiator (often initiated by UV light or heat). chalmers.se This allows for the covalent attachment of a wide array of functionalities, depending on the structure of the chosen thiol. For instance, using thiols with hydroxyl, carboxylic acid, or amine groups can impart hydrophilicity, pH-responsiveness, or sites for further bioconjugation, respectively. acs.org The efficiency of this method allows for high degrees of functionalization, enabling precise control over the final properties of the modified polymer. psu.edu

Table 1: Examples of Functional Thiols for Thiol-Ene Modification

| Thiol Compound | Introduced Functionality | Potential Application |

| 1-Thioglycerol | Dihydroxyl groups | Enhanced hydrophilicity, biocompatible coatings |

| Cysteamine | Primary amine | Bioconjugation, pH-responsive materials |

| Mercaptoacetic acid | Carboxylic acid | Anionic polymers, drug delivery systems |

| Octadecanethiol | Long alkyl chain | Hydrophobic surfaces, lubrication |

This table presents hypothetical functionalization examples based on established thiol-ene chemistry principles.

Nucleophilic Substitution Reactions for Tailored Functionalities

The pendant epoxide ring of poly(o-sec-butylphenyl glycidyl ether) is an electrophilic three-membered heterocycle susceptible to ring-opening by a wide range of nucleophiles. bibliotekanauki.pl This reaction is one of the most direct methods for post-polymerization modification, leading to the formation of a β-hydroxy ether linkage and the incorporation of a new functional group. acs.orgresearchgate.net

The reaction can be catalyzed by either acids or bases. libretexts.orgyoutube.com Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in a classic SN2 reaction. libretexts.org A diverse library of nucleophiles can be employed to create polymers with tailored functionalities.

Common nucleophiles include:

Amines: Primary and secondary amines react readily with the epoxide to introduce amino groups. bibliotekanauki.pl The resulting polymers can exhibit pH-responsive behavior and can be further modified. Diamines can be used as crosslinking agents to form polymer networks. bibliotekanauki.pl

Azides: The reaction with sodium azide (B81097) introduces an azido (B1232118) group, which is a versatile handle for subsequent "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Thiols: As in thiol-ene chemistry, thiols can also directly open the epoxide ring to form a β-hydroxy thioether. kit.edu

Alcohols and Phenols: In the presence of a suitable catalyst, alcohols or phenols can open the epoxide ring to yield ether functionalities. acs.org

Carboxylic Acids: This reaction leads to the formation of an ester and a hydroxyl group. bibliotekanauki.pl

The choice of nucleophile allows for precise control over the resulting polymer's chemical and physical properties, such as solubility, thermal stability, and reactive capacity.

Table 2: Nucleophilic Ring-Opening Reactions on a Glycidyl Ether Moiety

| Nucleophile | Reagent Example | Functional Group Introduced |

| Amine | Butylamine | Secondary Amine, Hydroxyl |

| Azide | Sodium Azide | Azide, Hydroxyl |

| Thiol | 1-Dodecanethiol | Thioether, Hydroxyl |

| Alcohol | Methanol | Ether, Hydroxyl |

This table illustrates the versatility of nucleophilic substitution for functionalizing the glycidyl ether side chain.

Synthesis of Novel Derivatives and Analogues

Beyond modifying the polymer, research also focuses on synthesizing novel derivatives and analogues of the o-sec-butylphenyl glycidyl ether monomer itself. This approach allows for the creation of new polymers with fundamentally different properties from the outset.

Structural Variations on the Phenyl Ring and Glycidyl Ether Moiety

Modifications to the o-sec-butylphenyl glycidyl ether structure can be targeted at two primary locations: the aromatic phenyl ring and the glycidyl ether group.

Phenyl Ring Modification: The functionality of the aromatic ring can be altered prior to the attachment of the glycidyl ether. For example, introducing other substituents (e.g., fluoro, methoxy, or additional alkyl groups) onto the phenyl ring can systematically tune the electronic properties, hydrophobicity, and steric hindrance of the monomer. This, in turn, influences the polymerization behavior and the physical properties of the resulting polymer, such as its glass transition temperature and refractive index. The synthesis of p-tert-butylphenyl glycidyl ether is a known example of varying the alkyl substituent on the phenyl ring. nih.gov

Glycidyl Ether Moiety Modification: While the epoxide is crucial for polymerization and post-functionalization, derivatives can be synthesized where the oxirane ring is replaced by other reactive groups. For instance, substituting the terminal epoxide with a thiirane (B1199164) (episulfide) ring would lead to polymers with different reactivity profiles and potentially higher refractive indices.

The standard synthesis of phenyl glycidyl ethers involves the reaction of a phenol (B47542) (in this case, o-sec-butylphenol) with epichlorohydrin (B41342) in the presence of a base. wikipedia.org By starting with structurally modified phenols, a library of new monomers can be created.

Bio-Based Precursors and Green Chemistry Approaches

In line with the principles of sustainable chemistry, significant research is directed towards synthesizing glycidyl ethers from renewable resources. researchgate.net This involves sourcing both the phenolic component and the C3 glycidyl unit from biomass.

Bio-based Phenolic Compounds: Lignin, a major component of lignocellulosic biomass, is the most abundant renewable source of aromatic compounds on Earth. kit.edursc.org Through various depolymerization techniques, platform chemicals like guaiacol (B22219) and other substituted phenols can be obtained. kit.eduresearchgate.net These bio-derived phenols can potentially replace petroleum-based phenols like o-sec-butylphenol in the synthesis of glycidyl ether monomers.

Bio-based Glycidyl Group: The glycidyl group is typically derived from epichlorohydrin. Green routes to epichlorohydrin have been developed using glycerol, a major byproduct of biodiesel production. google.com Plant-based glycerin can be converted to bio-epichlorohydrin, which can then be reacted with bio-based or conventional phenols. google.com

Furthermore, the synthesis process itself is being optimized to be more environmentally friendly. This includes the use of solvent-free reaction conditions, phase-transfer catalysts to improve efficiency, and the development of biocatalytic methods. chalmers.segoogle.com For example, enzymatic processes using lipases or epoxide hydrolases can offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. nih.govcapes.gov.br The use of microreactors is also being explored to shorten reaction times and minimize side reactions, leading to higher yields and purity. google.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatography is a cornerstone for the separation and analysis of o-sec-Butylphenyl glycidyl (B131873) ether from reaction mixtures and for evaluating its purity. Different chromatographic methods are employed depending on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of glycidyl ethers. For o-sec-Butylphenyl glycidyl ether, a reverse-phase HPLC (RP-HPLC) method is typically developed for purity assessment and quantification.

Research Findings: The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For analogous compounds like tert-Butyl phenyl glycidyl ether and o-Cresyl glycidyl ether, successful separations have been achieved using reverse-phase columns. sielc.comsielc.com A method for o-sec-Butylphenyl glycidyl ether would be based on similar principles. The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid, such as phosphoric acid or formic acid, added to improve peak shape. sielc.comsielc.com Formic acid is preferred for applications where the HPLC is connected to a mass spectrometer (LC-MS). sielc.com

The separation mechanism is based on the hydrophobic interactions between the nonpolar analyte and the C18 stationary phase. The elution order and retention time are controlled by adjusting the ratio of acetonitrile to water. A higher concentration of acetonitrile (the organic modifier) reduces the retention time. Detection can be accomplished using a UV detector, as the phenyl group in the molecule is chromophoric, or a fluorescence detector for enhanced sensitivity. molnar-institute.com For complex matrices, coupling HPLC with mass spectrometry (HPLC-MS) provides superior selectivity and confirmatory analysis.

Table 1: Typical HPLC Method Parameters for o-sec-Butylphenyl glycidyl ether Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Newcrom R1), 3-5 µm particle size | Provides good hydrophobic selectivity for separation from polar and nonpolar impurities. sielc.comsielc.com |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Acetonitrile is a common organic modifier; formic acid ensures good peak shape and is MS-compatible. sielc.com |

| Elution | Gradient or Isocratic | A gradient elution (e.g., increasing acetonitrile concentration) is effective for separating impurities with a wide range of polarities. |

| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate that balances analysis time and system pressure. molnar-institute.com |

| Detection | UV at ~270 nm or Fluorescence Detection (FLD) | The phenyl ring absorbs UV light; FLD can offer higher sensitivity for trace analysis. molnar-institute.com |

| Temperature | 25 - 30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for detecting and quantifying trace levels of volatile and semi-volatile organic compounds like o-sec-Butylphenyl glycidyl ether. Its high sensitivity and specificity make it ideal for trace analysis in various matrices.

Research Findings: A typical GC-MS method for this type of analyte involves injection into a heated port where the compound is vaporized and swept onto a capillary column by an inert carrier gas, usually helium. The choice of column is critical; a low-polarity stationary phase, such as a 5% phenyl methyl siloxane (e.g., HP-5MS), is well-suited for separating aromatic compounds. d-nb.info The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

Following separation in the GC, the analyte enters the mass spectrometer. In the ion source, it is typically fragmented by electron ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio of the parent ion and its characteristic fragments, serves as a chemical fingerprint for unambiguous identification. For trace quantification, selected ion monitoring (SIM) mode is often used, where the instrument only monitors a few specific ions characteristic of the target compound, dramatically increasing sensitivity and reducing background noise. nih.gov Sample preparation for aqueous samples may involve a liquid-liquid extraction (LLE) step to transfer the analyte into an organic solvent compatible with GC analysis. d-nb.info

Table 2: Illustrative GC-MS Method Parameters for Trace Analysis

| Parameter | Condition | Purpose |

| GC Column | 30-60 m, 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl siloxane stationary phase | Provides high-resolution separation for complex mixtures and is suitable for aromatic ethers. d-nb.info |

| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace-level detection. |

| Carrier Gas | Helium at a constant flow rate | Inert gas to carry the sample through the column without reacting with it. |

| Oven Program | e.g., 60 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | Optimized temperature program to separate the target analyte from matrix interferences. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible and characteristic fragmentation patterns for library matching. |

| MS Detection | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification | Full scan provides a complete mass spectrum for identification, while SIM offers higher sensitivity for trace analysis. nih.govoiv.int |

When o-sec-Butylphenyl glycidyl ether is used as a monomer to synthesize polymers, Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for characterizing the resulting polymer's molecular weight distribution. lcms.cz

Research Findings: SEC separates molecules based on their hydrodynamic volume in solution. nih.gov The experimental setup consists of a column packed with porous gel beads. Larger polymer coils are excluded from more of the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules penetrate deeper into the pores, increasing their path length and causing them to elute later. lcms.cz

Modern SEC systems are often equipped with multiple detectors, such as a refractive index (RI) detector, a viscometer, and a multi-angle light scattering (MALS) detector. researchgate.netrsc.org The combination of SEC with MALS (SEC-MALS) is particularly powerful because it allows for the determination of the absolute weight-average molecular weight (Mw) without the need for column calibration with polymer standards of the same chemistry. nih.gov The RI detector measures the concentration of the polymer as it elutes, while the MALS detector measures the intensity of light scattered by the polymer molecules at various angles. This scattered light intensity is directly proportional to the product of the polymer's molar mass and its concentration. By combining the data from both detectors, a plot of molecular weight versus elution volume can be generated, providing key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn), which describes the breadth of the molecular weight distribution. nih.gov

Table 3: Example SEC Data for a Hypothetical Polymer of o-sec-Butylphenyl glycidyl ether

| Parameter | Value | Description |

| Number-Average Molecular Weight (Mn) | 69,000 g/mol | The total weight of all polymer chains divided by the total number of chains. nih.gov |

| Weight-Average Molecular Weight (Mw) | 153,000 g/mol | An average that gives more weight to heavier polymer chains. nih.gov |

| Polydispersity Index (Đ) | 2.22 | A measure of the non-uniformity of molecular weights in a polymer (Mw/Mn). A value of 1.0 indicates a monodisperse polymer. nih.gov |

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide detailed information about the chemical structure of o-sec-Butylphenyl glycidyl ether and the microstructure of polymers derived from it.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of o-sec-Butylphenyl glycidyl ether. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Research Findings: The ¹H NMR spectrum of o-sec-Butylphenyl glycidyl ether would exhibit characteristic signals for each part of the molecule. The aromatic protons on the phenyl ring would appear in the downfield region (typically 6.8-7.4 ppm). The protons of the oxirane (epoxide) ring would show distinct signals, typically as multiplets, in the range of 2.6-3.4 ppm. chemicalbook.com The methylene (B1212753) protons of the glycidyl group (-O-CH₂-) adjacent to the oxirane ring would appear around 3.5-4.2 ppm. chemicalbook.com The sec-butyl group would show a methine proton, a methylene group, and two methyl groups, each with a characteristic chemical shift and splitting pattern.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The aromatic carbons would resonate between 110 and 160 ppm. The carbons of the epoxide ring typically appear in the 44-51 ppm range, while the methylene carbon of the glycidyl ether linkage (-O-C H₂-) is found further downfield around 70 ppm. The four distinct carbons of the sec-butyl group would be visible in the upfield region of the spectrum. Analysis of these spectra confirms the connectivity and validates the chemical structure of the monomer.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for o-sec-Butylphenyl glycidyl ether

| Group | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic Ring | Ar-H | 6.8 - 7.4 (m) | 110 - 158 |

| sec-Butyl | -CH- | ~2.8 (sextet) | ~35 |

| sec-Butyl | -CH₂- | ~1.6 (quintet) | ~30 |

| sec-Butyl | -CH₃ (next to CH₂) | ~1.2 (d) | ~20 |

| sec-Butyl | -CH₃ (terminal) | ~0.9 (t) | ~12 |

| Glycidyl Ether | -O-CH₂- | 3.9 (dd), 4.3 (dd) | ~71 |

| Epoxide | -CH- | ~3.3 (m) | ~50 |

| Epoxide | -CH₂- | 2.7 (dd), 2.9 (dd) | ~45 |

(Note: Predicted shifts are estimates. d=doublet, t=triplet, m=multiplet, dd=doublet of doublets. Actual values require experimental measurement.)

For polymers synthesized from o-sec-Butylphenyl glycidyl ether, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a powerful technique for detailed molecular weight analysis. frontiersin.org It complements SEC by providing information on the absolute molecular weight of individual polymer chains and can reveal details about end-group structures. nih.gov

Research Findings: In a MALDI-ToF MS experiment, the polymer sample is co-crystallized with a large excess of a UV-absorbing small molecule called a matrix, such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB). frontiersin.orgnih.gov A cationizing agent, like a silver or sodium salt, is often added to facilitate the formation of charged polymer ions. frontiersin.org This mixture is irradiated with a pulsed laser, causing the matrix to absorb energy and desorb, carrying the polymer molecules into the gas phase as intact, singly charged ions.

These ions are then accelerated into a long, field-free flight tube. Because all ions are given the same kinetic energy, their velocity depends on their mass—lighter ions travel faster and reach the detector first. The instrument records the time of flight for each ion, which is then converted into a precise mass-to-charge ratio. The resulting spectrum consists of a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer), and the separation between adjacent peaks corresponds to the mass of the monomer repeating unit. This allows for the calculation of absolute molecular weight averages (Mn, Mw) and provides a visual representation of the molecular weight distribution. nist.govnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques essential for the qualitative analysis of molecular structures. These vibrational spectroscopy methods provide detailed information about the functional groups present in a molecule by measuring the interaction of the molecule with electromagnetic radiation. When applied to o-sec-butylphenyl glycidyl ether, IR and Raman spectroscopy allow for the unambiguous identification of its key structural features: the ortho-disubstituted aromatic ring, the ether linkage, the epoxide (oxirane) ring, and the sec-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies, making the resulting spectrum a molecular "fingerprint."

The analysis of o-sec-butylphenyl glycidyl ether's IR spectrum is based on identifying the vibrational modes associated with its constituent parts.

Aromatic Ring Vibrations: The 1,2-disubstituted (ortho) benzene (B151609) ring gives rise to several distinct absorption bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. pressbooks.pub The complex molecular motions of the ring itself result in a series of absorptions between 1450 and 1600 cm⁻¹, with prominent peaks often appearing near 1500 cm⁻¹ and 1600 cm⁻¹. pressbooks.pub Crucially for identifying the substitution pattern, strong C-H out-of-plane bending vibrations are diagnostic. For ortho-disubstituted benzenes, a characteristic strong absorption band is expected in the 770–735 cm⁻¹ region. quimicaorganica.orgspectroscopyonline.com The absence of a ring bending peak around 690 cm⁻¹, which is typical for monosubstituted and meta-substituted rings, further confirms the ortho arrangement. spectroscopyonline.com

Ether Linkage Vibrations: The presence of the aryl alkyl ether linkage (Ar-O-CH₂) is primarily confirmed by a strong, characteristic C-O-C stretching vibration. Phenyl alkyl ethers typically show two strong absorbance bands for C-O stretching, one for the asymmetric stretch (Ar-O) around 1250 cm⁻¹ and one for the symmetric stretch (C-O) near 1050 cm⁻¹. libretexts.org The region between 1300 and 1000 cm⁻¹ is generally where these C-O stretching bands appear. oregonstate.eduoregonstate.eduresearchgate.net

Epoxide (Oxirane) Ring Vibrations: The three-membered epoxide ring is characterized by several specific vibrational modes due to its strained geometry. spectroscopyonline.com These include an asymmetric ring stretching vibration where one C-O bond stretches and the other contracts, which gives rise to a peak in the 950–810 cm⁻¹ range. spectroscopyonline.com A symmetric C-O-C stretch is found between 880–750 cm⁻¹. spectroscopyonline.com Another key epoxide peak, sometimes referred to as the symmetric ring "breathing" vibration, occurs in the 1280–1230 cm⁻¹ range. spectroscopyonline.com The presence of bands in these regions, particularly around 910-920 cm⁻¹, is a strong indicator of an uncured epoxide group. researchgate.net

sec-Butyl Group Vibrations: The aliphatic sec-butyl group is identified by its C-H stretching and bending vibrations. The sp³ C-H stretching vibrations appear in the region of 2850–2975 cm⁻¹. The bending (deformation) vibrations for methyl (CH₃) and methylene (CH₂) groups are expected around 1465 cm⁻¹ and 1380 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment during a vibration, a Raman signal depends on a change in the polarizability. Therefore, symmetric vibrations and non-polar bonds, which are often weak in IR spectra, can produce strong signals in Raman spectra.

Aromatic Ring Vibrations: The aromatic ring of o-sec-butylphenyl glycidyl ether produces strong Raman signals. The symmetric ring "breathing" vibration near 1000 cm⁻¹ is particularly intense. The aromatic C=C stretching vibrations also give strong bands in the 1580-1610 cm⁻¹ region. researchgate.net

Epoxide (Oxirane) Ring Vibrations: The epoxide group is readily identifiable using Raman spectroscopy. The symmetric ring breathing mode of the epoxide ring gives a characteristic and intense band in the range of 1230-1280 cm⁻¹. researchgate.netresearchgate.netoceanoptics.comspectroscopyonline.com The intensity of this peak is directly proportional to the concentration of epoxide groups, making Raman spectroscopy a valuable tool for monitoring curing reactions in epoxy resins. researchgate.netresearchgate.net A weaker epoxide ring deformation band may also be observed near 916 cm⁻¹. researchgate.net

Ether and Alkyl Vibrations: The C-O-C stretching of the ether linkage and the C-H bending and stretching vibrations of the sec-butyl group are also observable in the Raman spectrum, though they are often less prominent than the aromatic and epoxide ring signals.

The combination of IR and Raman spectroscopy provides a comprehensive and confirmatory analysis of the chemical structure of o-sec-butylphenyl glycidyl ether. The expected vibrational frequencies are summarized in the data tables below.

Expected Infrared (IR) Absorption Bands for o-sec-Butylphenyl Glycidyl Ether

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H | Stretching | Medium to Weak |

| 2975-2850 | Aliphatic C-H (sec-butyl) | Stretching | Strong |

| ~1600 & ~1500 | Aromatic C=C | Ring Stretching | Medium |

| ~1465 | Aliphatic C-H (sec-butyl) | Bending (Deformation) | Medium |

| ~1250 | Aryl-O-C | Asymmetric C-O Stretching | Strong |

| 1280-1230 | Epoxide Ring | Symmetric Ring Breathing | Medium |

| ~1050 | Aryl-O-C | Symmetric C-O Stretching | Strong |

| 950-810 | Epoxide Ring | Asymmetric C-O-C Stretching | Strong |

| 880-750 | Epoxide Ring | Symmetric C-O-C Stretching | Medium to Strong |

| 770-735 | Aromatic C-H (ortho) | Out-of-Plane Bending | Strong |

Expected Raman Shifts for o-sec-Butylphenyl Glycidyl Ether

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H | Stretching | Medium |

| 2975-2850 | Aliphatic C-H (sec-butyl) | Stretching | Strong |

| 1610-1580 | Aromatic C=C | Ring Stretching | Strong |

| 1280-1230 | Epoxide Ring | Symmetric Ring Breathing | Strong |

| ~1000 | Aromatic Ring | Ring Breathing | Very Strong |

| 950-910 | Epoxide Ring | Ring Deformation | Weak to Medium |

Environmental Chemistry and Abiotic/biotic Transformation Pathways of Glycidyl Ethers

Environmental Fate and Persistence Studies

The glycidyl (B131873) ether functional group is susceptible to hydrolysis, a process that involves the cleavage of the epoxide ring. This reaction is a primary abiotic degradation pathway for glycidyl ethers in aqueous environments. The rate of hydrolysis is influenced by pH and temperature.

Studies on bisphenol A diglycidyl ether (BADGE), a compound also containing glycidyl ether moieties, indicate that hydrolysis leads to the formation of corresponding diols. The hydrolysis of BADGE follows pseudo-first-order kinetics, with the half-life being dependent on environmental conditions. For instance, at a pH of 7, the half-life of BADGE has been observed to decrease with increasing temperature, from 11 days at 15°C to 1.4 days at 40°C nih.gov. The final stable hydrolysis product identified in these studies is BADGE·2H2O nih.gov.

It is plausible that o-sec-butylphenyl glycidyl ether undergoes a similar hydrolytic degradation pathway, where the epoxide ring is opened to form o-sec-butylphenyl glycerol diether. The presence of the sec-butyl group on the phenyl ring may influence the rate of hydrolysis due to steric or electronic effects, but the fundamental mechanism is expected to be the same.

Table 1: Inferred Hydrolytic Degradation Products of o-sec-Butylphenyl glycidyl ether

| Reactant | Transformation Pathway | Product |

|---|

Photochemical transformation, or photodegradation, is another significant abiotic pathway for the degradation of organic compounds in the environment. This process involves the absorption of light energy, which can lead to the breaking of chemical bonds. Aromatic compounds, such as o-sec-butylphenyl glycidyl ether, are likely to absorb solar radiation, initiating photochemical reactions.

While specific studies on the photochemical transformation of o-sec-butylphenyl glycidyl ether are lacking, the general principles of photochemistry suggest that the aromatic ring and the ether linkage could be susceptible to photodegradation. This could involve reactions with photochemically generated reactive species such as hydroxyl radicals. The uranyl-photocatalyzed hydrolysis of diaryl ethers has been demonstrated to proceed at ambient temperatures, suggesting a potential pathway for the cleavage of the ether bond under environmental conditions with suitable catalysts nih.gov.

Biological Degradation and Biotransformation Research

Biotic processes, mediated by microorganisms and their enzymes, play a crucial role in the environmental degradation of many organic compounds. The biotransformation of o-sec-butylphenyl glycidyl ether is expected to involve microbial degradation in various ecosystems and specific enzymatic transformation processes.

The biodegradation of alkylphenols and related compounds has been the subject of considerable research. Various bacterial strains have been identified that are capable of degrading these compounds. For instance, bacteria from the genera Sphingomonas, Pseudomonas, and Bacillus have been shown to degrade diphenyl ether herbicides and polybrominated diphenyl ethers (PBDEs) researchgate.netfao.orgmdpi.com.

The degradation of 2,4-di-tert-butylphenol by bacterial isolates from industrial wastewater has also been reported, with degradation rates reaching up to 89.31% after seven days by a Lysinibacillus sp. semanticscholar.org. This suggests that the alkylated phenol (B47542) moiety of o-sec-butylphenyl glycidyl ether could be susceptible to microbial attack. The degradation pathways for such compounds often involve hydroxylation of the aromatic ring, followed by ring cleavage. The sec-butyl group may influence the rate and pathway of degradation.

Microbial activity has also been shown to accelerate the transformation of other epoxides like glycidol and glycidyl nitrate in aqueous solutions nih.gov.

Table 2: Microbial Genera with Potential for Degrading Alkylated Phenyl Ethers

| Microbial Genus | Degraded Compound(s) | Reference |

|---|---|---|

| Sphingomonas | Diphenyl ether, Brominated diphenyl ethers | fao.org |

| Pseudomonas | Polybrominated diphenyl ethers | mdpi.com |

| Lysinibacillus | 2,4-Di-tert-butylphenol | semanticscholar.org |

The initial steps in the biodegradation of o-sec-butylphenyl glycidyl ether are likely to be catalyzed by specific enzymes. For the glycidyl ether portion of the molecule, epoxide hydrolases are key enzymes that catalyze the hydrolysis of the epoxide ring to form a diol.

A novel epoxide hydrolase from the marine bacterium Maritimibacter alkaliphilus has been shown to be highly enantioselective in the hydrolysis of racemic glycidyl phenyl ether nih.gov. This enzymatic process leads to the formation of 3-phenoxy-1,2-propanediol nih.gov. It is highly probable that similar enzymatic systems could act on o-sec-butylphenyl glycidyl ether, initiating its biodegradation by opening the reactive epoxide ring. The substitution on the phenyl ring can influence the activity and enantioselectivity of these enzymes researchgate.net.

The degradation of the alkylated aromatic portion of the molecule would likely involve monooxygenases and dioxygenases, which are responsible for the hydroxylation and subsequent cleavage of the aromatic ring, a common pathway in the microbial degradation of aromatic compounds.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| o-sec-Butylphenyl glycidyl ether |

| p-tert-Butylphenyl glycidyl ether |

| Phenyl glycidyl ether |

| Bisphenol A diglycidyl ether (BADGE) |

| o-sec-Butylphenyl glycerol diether |

| BADGE·2H2O |

| 2,4-di-tert-butylphenol |

| Glycidol |

| Glycidyl nitrate |

| Diphenyl ether |

| Polybrominated diphenyl ethers (PBDEs) |

Theoretical and Computational Chemistry Applied to O Sec Butylphenyl Glycidylether

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical modeling, particularly through methods like Density Functional Theory (DFT), is a powerful tool for elucidating the reactivity and selectivity of o-sec-Butylphenyl glycidylether. These computational approaches allow for the detailed examination of reaction mechanisms, transition states, and the prediction of kinetic and thermodynamic parameters.

A crucial reaction of glycidyl (B131873) ethers is the ring-opening of the epoxide. DFT calculations can model the transition states of this process, for instance, in reactions with amines or phenols which are common curing agents for epoxy resins. nih.govsemanticscholar.orgjsynthchem.com For the reaction with a nucleophile, DFT can be used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The geometry and energy of this transition state are critical in determining the reaction rate.

In a typical ring-opening reaction of an epoxide with a nucleophile (e.g., an amine or a phenoxide), the calculation would involve optimizing the geometries of the reactants, the transition state, and the products. The transition state would feature a partially broken C-O bond of the epoxide ring and a partially formed bond between the nucleophile and the electrophilic carbon of the epoxide. The bulky o-sec-butyl group is expected to sterically influence the approach of the nucleophile, potentially favoring attack at the less hindered carbon of the epoxide ring. DFT can quantify this steric hindrance and its effect on the activation energy.

A theoretical study on the phenol-epoxide ring-opening reaction catalyzed by tetraphenylphosphonium-tetraphenylborate (TPP-K) revealed that the reaction is initiated by the formation of a phenoxide ion, which then acts as the nucleophile. nih.govresearchgate.net The rate-determining steps were identified as the cleavage of the P-B bond in the catalyst and a subsequent reaction to form triphenylborane, with activation energies around 36 kcal/mol. nih.govresearchgate.net This highlights the ability of DFT to unravel complex, multi-step reaction mechanisms.

Table 1: Hypothetical DFT Data for the Ring-Opening of this compound with Phenol (B47542)

| Parameter | Value | Description |

| Activation Energy (ΔE‡) | Value in kcal/mol | The energy barrier for the nucleophilic attack of phenoxide on the epoxide ring. This value would be influenced by the steric and electronic effects of the o-sec-butyl group. |

| Reaction Energy (ΔErxn) | Value in kcal/mol | The overall energy change from reactants to products. A negative value indicates an exothermic reaction. |

| Key Transition State Bond Distances | ||

| Nu---C bond length | Value in Å | The distance between the nucleophile (oxygen of phenoxide) and the attacked carbon of the epoxide in the transition state. |

| C---O bond length | Value in Å | The elongated bond distance of the breaking epoxide C-O bond in the transition state. |

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT study. Actual values would require specific calculations for this compound.

By calculating the activation energies for different possible reaction pathways, DFT can predict the most likely reaction outcome. For this compound, this could involve predicting the regioselectivity of the epoxide ring-opening. The two carbon atoms of the oxirane ring are not equivalent, and nucleophilic attack can, in principle, occur at either position. DFT calculations of the activation energies for both pathways would reveal the preferred site of attack. The electronic and steric effects of the o-sec-butylphenyl group would be critical in determining this selectivity.

Furthermore, computational studies on related systems have shown that substituents on the phenyl ring can influence the reaction rates. researchgate.net The electron-donating nature of the alkyl sec-butyl group would likely increase the electron density on the phenoxy oxygen, potentially affecting the reactivity of the ether linkage, though the primary reactive site is the epoxide ring.

The rate constants of reactions can be estimated from the calculated activation energies using transition state theory. While precise prediction of reaction rates is challenging and often requires sophisticated models that include solvent effects, DFT provides a robust framework for comparing the relative reactivity of different substrates or the efficacy of various catalysts. nih.gov

Molecular Dynamics Simulations of Polymer Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For polymers derived from this compound, MD simulations can provide valuable insights into their structure, dynamics, and macroscopic properties. documentsdelivered.commdpi.com